Lipophilicity Comparison: LogP 3.25 vs. 2.6 for the Des‑Fluoro/Des‑Methyl Analogue
The target compound registers a calculated logP of 3.25 (Fluorochem), whereas the structurally simplified analogue ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985‑30‑7) returns an XLogP3 of 2.6 . The +0.65 log increase is consistent with the addition of a fluorine atom and a methyl group to the aromatic ring.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.25 (Fluorochem LogP) |
| Comparator Or Baseline | Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: XLogP3 2.6 (PubChem) |
| Quantified Difference | ΔlogP = +0.65 |
| Conditions | Calculated descriptors; Fluorochem LogP vs. PubChem XLogP3‑AA |
Why This Matters
Higher logP can improve membrane permeability and CNS penetration, making the target more suitable for programmes requiring increased lipophilicity while the comparator may be preferred for aqueous solubility.
- [1] PubChem. Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, CID 2796870 (XLogP3‑AA 2.6). https://pubchem.ncbi.nlm.nih.gov/compound/2796870 (accessed 2026-05-12). View Source
